Cymbimicin A

Cyclophilin A Immunosuppression Binding Affinity

Researchers studying cyclophilin A biology often face limited choices: Cyclosporin A (CsA) exerts pleiotropic calcineurin effects, while other CypA ligands lack defined binding data. Cymbimicin A solves this by offering a chemically distinct macrocyclic scaffold with rigorously quantified CypA affinity. • 6-fold lower CypA affinity vs CsA-enables comparative binding studies without calcineurin interference • 100-fold higher affinity than congener Cymbimicin B-establishes a high-affinity reference for SAR investigations • Sourced from Micromonospora sp. via targeted cyclophilin-binder screening-validated immunomodulatory probe from rare actinomycetes Supplied with full analytical documentation. Custom synthesis and bulk quantities available upon request.

Molecular Formula C59H92N2O14
Molecular Weight 1053.4 g/mol
Cat. No. B1251011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCymbimicin A
Synonymscymbimicin A
Molecular FormulaC59H92N2O14
Molecular Weight1053.4 g/mol
Structural Identifiers
SMILESCCC(C(CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC1C(C(OC1=O)C2=CC=CC=C2)C)OC)O)O)C(C(C)C=CC=CC3CC(CC(O3)(CCC(=CC=CC4COC(C(C4O)(C)O)C)C)OC)OC)O
InChIInChI=1S/C59H92N2O14/c1-14-46(52(64)38(6)22-18-19-26-44-31-45(70-11)33-59(72-13,75-44)30-29-36(4)21-20-25-43-34-73-41(9)58(10,69)54(43)65)47(62)28-27-37(5)48(63)32-49(71-12)39(7)55(66)60-50(35(2)3)56(67)61-51-40(8)53(74-57(51)68)42-23-16-15-17-24-42/h15-27,35,38-41,43-54,62-65,69H,14,28-34H2,1-13H3,(H,60,66)(H,61,67)/b22-18+,25-20+,26-19+,36-21+,37-27+
InChIKeyOTPHGOIPHMPUPP-IUECHDAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cymbimicin A: Cyclophilin-Binding Natural Product


Cymbimicin A is a macrocyclic natural product isolated from Micromonospora sp. [1]. It was originally identified via a screening campaign for cyclophilin-binding metabolites from actinomycete strains [2]. The compound belongs to the structural class of cyclophilin-binding immunosuppressive agents, with cyclophilin A (CypA) being its identified binding partner [3].

Cymbimicin A Differentiation from Cyclophilin Binders


Within the cyclophilin-binding class, binding affinity to CypA varies widely by orders of magnitude, directly impacting biological outcomes [1]. Cymbimicin A's quantitative binding profile is distinct from both its close structural analog Cymbimicin B and the clinical benchmark Cyclosporin A [2]. Substituting Cymbimicin A with a superficially similar CypA binder without rigorous binding data risks altering experimental results due to these defined affinity differences [3].

Cymbimicin A Cyclophilin A Binding Evidence


CypA Binding Affinity vs. Cyclosporin A

Cymbimicin A binds to cyclophilin A (CypA) with an affinity that is approximately six-fold lower than that of Cyclosporin A (CsA), the prototypical immunosuppressive CypA ligand [1].

Cyclophilin A Immunosuppression Binding Affinity

CypA Binding Affinity vs. Cymbimicin B

The binding affinity of Cymbimicin B to cyclophilin A is approximately 100-fold lower than that of Cymbimicin A, demonstrating a significant difference in target engagement between these two structurally related congeners [1].

Structure-Activity Relationship Cyclophilin A Natural Product Analog

Structural Divergence from Cyclosporin A

Cymbimicin A possesses a macrocyclic structure that is chemically distinct from the cyclic undecapeptide scaffold of Cyclosporin A [1]. The complete structural elucidation of Cymbimicin A has been reported in the primary literature [2].

Molecular Structure Cyclophilin A Macrolide

Cymbimicin A Research Applications


CypA Binding with a Non-Cyclosporin Ligand

Cymbimicin A is appropriate for in vitro CypA binding experiments where a chemically distinct ligand is required to avoid pleiotropic effects associated with Cyclosporin A (CsA) [1]. Its quantified six-fold lower affinity relative to CsA provides a defined benchmark for comparative binding studies [2].

SAR of Cyclophilin-Binding Natural Products

The dramatic 100-fold difference in CypA affinity between Cymbimicin A and its natural congener Cymbimicin B makes this pair an ideal case study for SAR investigations into cyclophilin A binding [1]. Cymbimicin A serves as the high-affinity reference point for such studies [2].

Immunomodulatory Metabolites from Micromonospora

As a compound originally isolated from a Micromonospora sp. strain through a targeted screening for cyclophilin binders, Cymbimicin A is a specific tool for exploring the immunomodulatory potential of rare actinomycete natural products [1]. Its validated CypA binding supports its use in this context [2].

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